molecular formula C19H19N3O2S2 B2457925 2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone CAS No. 496028-04-7

2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone

Cat. No. B2457925
CAS RN: 496028-04-7
M. Wt: 385.5
InChI Key: GCKNRWXPJWYFGL-UHFFFAOYSA-N
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Description

“2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone” is a chemical compound . It belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were obtained by the intramolecular cyclization of 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been established from their spectral data, elemental analysis, and X-ray crystal analysis . The structure of the new compounds was verified by spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound “2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)azanediyl)bis(ethan-1-ol)” has a molecular weight of 329.42, a density of 1.3±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a flash point of 263.1±30.1 °C .

Scientific Research Applications

Antitumor Activity

One of the prominent applications of derivatives related to "2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone" is in the field of cancer research. A study by Muhammad et al. (2017) synthesized new morpholine-based heterocycles, revealing that some compounds showed promising in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, highlighting their potential as antitumor agents (Muhammad et al., 2017).

Antimicrobial and Antifungal Activities

Another significant area of application is in developing compounds with antimicrobial and antifungal properties. Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, evaluating their antibacterial and antifungal activities. Their research suggests the potential of these derivatives in developing new antimicrobial agents, offering a pathway to combat various infections (Patel & Patel, 2017).

Imaging Agents for Parkinson's Disease

In the context of neurological disorders, specifically Parkinson's disease, Wang et al. (2017) discussed the synthesis of a new potential PET imaging agent. This compound, aimed at imaging LRRK2 enzyme activity, underscores the versatility of such molecules in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Synthesis and Characterization

On a more foundational level, research by Lei et al. (2017) focused on the synthesis and characterization of derivatives, providing insights into green synthetic methods and the structural basis for their biological activity. This research is crucial for understanding how these compounds can be synthesized more efficiently and their potential modifications for various applications (Lei et al., 2017).

properties

IUPAC Name

2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-13-20-18(25-12-17(23)22-7-9-24-10-8-22)15-11-16(26-19(15)21-13)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKNRWXPJWYFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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